2-((5-(4-(tert-Butyl)phenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetimidamide
Description
Chemical Structure and Properties The compound 2-((5-(4-(tert-Butyl)phenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetimidamide (CAS: 261704-26-1) features a 1,2,4-triazole core substituted with a 4-(tert-butyl)phenyl group at position 5, a methyl group at position 4, and a thioether-linked N-hydroxyacetimidamide moiety at position 3 (Figure 1) . Its molecular formula is C₁₅H₂₁N₅OS, with a molecular weight of 319.43 g/mol.
Characterization via ¹H NMR and HRMS (high-resolution mass spectrometry) would confirm the structure, as demonstrated for related compounds in and .
Properties
Molecular Formula |
C15H21N5OS |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C15H21N5OS/c1-15(2,3)11-7-5-10(6-8-11)13-17-18-14(20(13)4)22-9-12(16)19-21/h5-8,21H,9H2,1-4H3,(H2,16,19) |
InChI Key |
UTIPNNNZXJDAER-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C)SC/C(=N/O)/N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C)SCC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-(tert-Butyl)phenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetimidamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the tert-butyl group and the hydroxyacetimidamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-(tert-Butyl)phenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of reduced derivatives with modified functional groups.
Scientific Research Applications
2-((5-(4-(tert-Butyl)phenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((5-(4-(tert-Butyl)phenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The triazole ring and hydroxyacetimidamide moiety are key functional groups that contribute to its activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
Antifungal/Antimicrobial Activity
- Compound 5t (): Exhibits potent anticandidal activity due to the difluorophenyl and chlorobenzimidazole groups, which enhance membrane penetration .
- 4-((5-decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine (): Shows broad-spectrum antifungal activity, attributed to the decylthio chain and morpholine moiety .
Anticancer and Signaling Pathway Modulation
Biological Activity
The compound 2-((5-(4-(tert-butyl)phenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetimidamide is a derivative of 1,2,4-triazole, a class known for its diverse biological activities. This article explores the biological activities associated with this compound, including its antiviral, anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 319.43 g/mol. The presence of the triazole ring and thioether functionality contributes to its biological relevance.
1. Antiviral Activity
Research has indicated that triazole derivatives exhibit significant antiviral properties. For instance, compounds similar to the one in focus have shown efficacy against various viruses by inhibiting viral replication mechanisms. The specific activity of this compound against particular viral strains remains to be fully elucidated but is promising based on the broader class of triazoles .
2. Anti-inflammatory Effects
Compounds within the triazole family are noted for their anti-inflammatory effects. Studies suggest that they can modulate inflammatory pathways, potentially reducing cytokine production and inflammation markers in vitro and in vivo. This makes them candidates for treating inflammatory diseases .
3. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways. In studies, derivatives similar to this compound have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
4. Anticancer Potential
Triazole derivatives are being explored for their anticancer properties due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies suggest that this compound may exhibit cytotoxic effects on several cancer cell lines, including breast and colon carcinoma cells. Specific IC50 values indicate its potency compared to standard chemotherapeutic agents .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
